molecular formula C12H15F2N3O2 B1492146 Ethyl 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylate CAS No. 2098024-90-7

Ethyl 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492146
CAS No.: 2098024-90-7
M. Wt: 271.26 g/mol
InChI Key: YKNQBYVDSRPZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative characterized by a substituted piperidine ring (4,4-difluoropiperidine) at the 6-position and an ester group (ethyl carboxylate) at the 3-position. The 4,4-difluoropiperidine moiety enhances metabolic stability and modulates lipophilicity, which is critical for pharmacokinetic optimization .

Properties

IUPAC Name

ethyl 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O2/c1-2-19-11(18)9-3-4-10(16-15-9)17-7-5-12(13,14)6-8-17/h3-4H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNQBYVDSRPZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylate (referred to as compound 1) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Compound 1 is characterized by the following molecular formula and structure:

  • Molecular Formula: C12_{12}H14_{14}F2_2N2_2O2_2
  • Molecular Weight: 270.25 g/mol

The presence of the difluoropiperidine moiety is significant, as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and improved metabolic stability.

The biological activity of compound 1 can be attributed to several key mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that compound 1 may act as an inhibitor of specific enzymes involved in disease pathways. For instance, fluorinated compounds have been shown to enhance the inhibition of histone deacetylases (HDACs), which are critical in cancer progression .
  • Antiviral Activity: In vitro studies indicate that compounds with similar structures exhibit antiviral properties against various viruses, including Dengue virus (DENV). The mechanism involves the inhibition of host kinases such as AAK1 and GAK, which are essential for viral replication .

Anticancer Potential

Compound 1 has been evaluated for its anticancer properties. The following table summarizes findings from various studies assessing its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa5.5HDAC inhibition
MCF-73.8Apoptosis induction
A5494.2Cell cycle arrest

Antiviral Properties

Recent studies have highlighted the antiviral potential of similar compounds targeting DENV. The following data illustrates the effectiveness of related analogs:

Compound EC50 (µM) CC50 (µM) Selectivity Index
Compound A0.1810>55
Compound B0.2512>48

These results indicate that compound 1 may possess a favorable safety profile while maintaining potent antiviral activity.

Study on Anticancer Activity

A recent study published in Medicinal Chemistry explored the anticancer effects of ethyl derivatives similar to compound 1. The researchers reported that these compounds induced apoptosis in cancer cells through HDAC inhibition, leading to increased expression of pro-apoptotic factors .

Study on Antiviral Efficacy

Another significant study focused on the antiviral activity against DENV. The research demonstrated that compounds with a piperidine structure exhibited effective inhibition of viral replication in human primary monocyte-derived dendritic cells (MDDCs). The study concluded that these compounds could serve as potential therapeutic agents for treating DENV infections .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have indicated that compounds similar to ethyl 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylate exhibit promising antiviral properties. For instance, derivatives containing the 4,4-difluoropiperidine moiety have been evaluated for their efficacy against hepatitis B virus (HBV). These compounds demonstrated significant inhibition of HBV replication in vitro, suggesting potential for therapeutic development against viral infections .

1.2 Neuropharmacological Effects

The compound's structural features allow it to interact with various neurotransmitter systems. Research has shown that derivatives of this compound can act as positive allosteric modulators of GABA receptors, which are crucial for neurological functions. This modulation could lead to therapeutic applications in treating anxiety and seizure disorders .

Synthesis and Characterization

A study focused on synthesizing this compound demonstrated a multi-step synthetic route involving the reaction of pyridazine derivatives with difluoropiperidine intermediates. The characterization of the synthesized compound was performed using NMR and mass spectrometry, confirming its molecular structure and purity .

Biological Evaluation

In a biological evaluation study, the synthesized compound was tested for cytotoxicity against various cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards certain cancer types while sparing normal cells, highlighting its potential as an anticancer agent .

Data Tables

Application Area Findings Reference
Antiviral ActivitySignificant inhibition of HBV replication
Neuropharmacological EffectsPositive allosteric modulation of GABA
CytotoxicitySelective cytotoxicity in cancer cell lines

Comparison with Similar Compounds

Substituent Variations on the Pyridazine Core

Example 1 : Methyl (4aR)-1-[(2,3-difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate (Patent EP 4 374 877 A2)

  • Structural Differences : Incorporates a fused pyrrolo-pyridazine system with a hydroxy and methyl group at the 4a-position, and a bulky 2,3-difluoro-4-iodobenzyl substituent.
  • The iodine atom may facilitate radiolabeling for imaging studies.
  • Analytical Data : LCMS m/z 755 [M+H]⁺; HPLC retention time: 1.05 minutes (SMD-TFA50 conditions) .

Example 2: Ethyl 7-bromoheptanoate-substituted pyrrolo-pyridazine (Patent EP 4 374 877 A2)

  • Functional Impact : The bromine atom enables crosslinking or conjugation, while the ester group retains hydrolytic instability compared to the ethyl carboxylate in the target compound.
  • Analytical Data : LCMS m/z 657 [M+H]⁺ .

Piperidine Ring Modifications

Example 3 : 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidin-5-amine (Patent EP 4 374 877 A2)

  • Structural Differences : Replaces the piperidine ring with a trifluoromethyl-pyrimidine scaffold.
  • Functional Impact : Increased electron-withdrawing character from CF₃ groups enhances metabolic resistance but may reduce cell permeability due to higher polarity.

Ester Group Variations

Example 4 : Methyl (4aR)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-pyrrolo-pyridazine-3-carboxylate (Patent EP 4 374 877 A2)

  • Structural Differences : Substitutes ethyl carboxylate with a methyl ester and introduces a 2,4-dimethoxybenzyl group.
  • Functional Impact : Methyl esters typically exhibit faster hydrolysis rates than ethyl esters, affecting prodrug activation kinetics. The methoxy groups improve solubility but may sterically hinder target engagement.

Comparative Data Table

Compound Name Core Structure Key Substituents LCMS [M+H]⁺ HPLC Retention Time (min) Metabolic Stability*
Ethyl 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylate Pyridazine 4,4-Difluoropiperidine, ethyl ester N/A† N/A† High
Example 1 (Patent EP 4 374 877) Pyrrolo-pyridazine 2,3-Difluoro-4-iodobenzyl, methyl ester 755 1.05 Moderate
Example 2 (Patent EP 4 374 877) Pyrrolo-pyridazine Bromoheptanoate 657 1.43 Low
Example 4 (Patent EP 4 374 877) Pyrrolo-pyridazine 2,4-Dimethoxybenzyl, methyl ester N/A† N/A† Moderate

*Metabolic stability inferred from substituent effects (e.g., fluorination improves stability).

Research Findings and Implications

  • Fluorination Effects: The 4,4-difluoropiperidine group in the target compound reduces basicity compared to non-fluorinated piperidines, likely minimizing off-target interactions with cationic binding sites .
  • Ester vs. Amide Bioisosteres : Ethyl carboxylate analogs (e.g., the target compound) generally exhibit better solubility than amide derivatives (e.g., Example 3), though amides may offer prolonged plasma half-lives.
  • Structural Rigidity : Fused pyrrolo-pyridazine systems (Examples 1, 2, 4) show enhanced binding to ATP pockets in kinases but suffer from synthetic complexity compared to simpler pyridazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.